Boc-Cys(Fm)-OH
Overview
Description
Boc-Cys(Fm)-OH is a compound used in peptide synthesis and protein modification. It is a derivative of cysteine, an amino acid, and is protected by two groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fm) group. These protecting groups are crucial in preventing unwanted reactions during the synthesis process, allowing for selective modification of the cysteine residue.
Scientific Research Applications
Boc-Cys(Fm)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Modification: Facilitates site-specific modification of proteins for studying protein function and interactions.
Drug Development: Used in the synthesis of peptide-based drugs and antibody-drug conjugates.
Bioconjugation: Enables the attachment of various functional groups to proteins and peptides for therapeutic and diagnostic purposes.
Future Directions
Mechanism of Action
Target of Action
Boc-Cys(Fm)-OH is a cysteine protecting group used in peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine residues play a crucial role in protein structure and function due to their ability to form disulfide bonds, contributing to the stability and functionality of proteins .
Mode of Action
This compound operates by protecting the thiol group of cysteine residues during peptide synthesis . The protection prevents unwanted reactions from occurring at the cysteine residues, allowing for controlled peptide synthesis . Once the peptide synthesis is complete, the protecting group can be removed under specific conditions, restoring the cysteine residue’s reactivity .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective modification of cysteine residues, which is crucial for the construction of bioconjugate therapeutics such as antibody-drug conjugates (ADCs) .
Pharmacokinetics
The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesis. Its stability under various conditions used in peptide synthesis, such as TFA, TFMSA/TFA, boiling HCl, and HF-anisole, is crucial for its effective use .
Result of Action
The use of this compound results in the successful synthesis of complex peptides and proteins with controlled disulfide bond formation . This has wide-ranging applications in biological research and therapeutic development, including the creation of ADCs .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. For instance, the Fm group can be removed by NH3 in MeOH or 50% piperidine in DMF . The choice of conditions can affect the efficiency of protection and deprotection, impacting the overall success of the peptide synthesis .
Biochemical Analysis
Biochemical Properties
Boc-Cys(Fm)-OH participates in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes . The nature of these interactions is largely determined by the fluorenylmethyl (Fm) protecting group, which can be removed by ammonia in methanol or 50% piperidine in DMF .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis . The fluorenylmethyl (Fm) protecting group on the cysteine molecule can interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable to trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA)/TFA, boiling hydrochloric acid (HCl) at 110 °C, as well as hydrogen fluoride (HF)-anisole .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . It may interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be related to this function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Fm)-OH typically involves the protection of the cysteine thiol group with the 9-fluorenylmethoxycarbonyl (Fm) group and the amino group with the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium bicarbonate to form Fmoc-Cys-OH. This intermediate is then reacted with Boc anhydride in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Cys(Fm)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fm groups under acidic and basic conditions, respectively.
Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions with electrophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fm group is removed using piperidine in dimethylformamide (DMF).
Substitution: Common electrophiles include alkyl halides and maleimides.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.
Major Products
Deprotection: Yields free cysteine.
Substitution: Yields cysteine derivatives with various functional groups.
Oxidation: Yields cystine or cysteine sulfonic acid.
Comparison with Similar Compounds
Boc-Cys(Fm)-OH is unique due to its dual protection strategy, which allows for selective modification of the cysteine residue. Similar compounds include:
Boc-Cys(Trt)-OH: Uses the trityl (Trt) group for thiol protection.
Fmoc-Cys(Acm)-OH: Uses the acetamidomethyl (Acm) group for thiol protection.
Boc-Cys(Alloc)-OH: Uses the allyloxycarbonyl (Alloc) group for thiol protection.
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZGGDXFGAYMR-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427012 | |
Record name | Boc-Cys(Fm)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84888-35-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84888-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-Cys(Fm)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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